molecular formula C11H15N5O2 B7980003 [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol

Cat. No.: B7980003
M. Wt: 249.27 g/mol
InChI Key: XKFNLCWUZUZPOR-UHFFFAOYSA-N
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Description

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown promise in various assays, particularly in the inhibition of specific enzymes and receptors. It is being studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its derivatives have been found to exhibit significant activity against certain types of cancer cells, making it a candidate for further drug development .

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes, such as cell division and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol apart is its unique tetrahydropyran moiety, which enhances its solubility and bioavailability. This structural feature makes it a more versatile compound for various applications compared to its analogs .

Properties

IUPAC Name

[4-amino-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c12-10-9-8(5-17)15-16(11(9)14-6-13-10)7-1-3-18-4-2-7/h6-7,17H,1-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNLCWUZUZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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